(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Biological Evaluation of Bromophenol Derivatives : Bromophenol derivatives with a cyclopropyl moiety, similar to (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid, have been synthesized and evaluated for their biological activity. These derivatives were found to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes, indicating potential therapeutic applications in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Synthesis Approaches for Vinyl-ACCA : The compound (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), which shares structural similarities with this compound, has been identified as a key unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This research presents a comprehensive overview of methods for the asymmetric synthesis of vinyl-ACCA (Sato et al., 2016).
Synthesis of γ-Lactone for Deltamethrin : Research on the synthesis of 1R-cis-2,2-Dimethyl-3-(2,2,2-tribromo-1-hydroxyethyl)cyclopropane carboxylic acid, a key intermediate for the photostable pyrethroid deltamethrin, was conducted. This study provides insights into the synthesis process of cyclopropane carboxylic acid derivatives (Kulkarni & Toke, 1989).
Palladium-Catalysed Cyclopropanation : Research has been conducted on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids derivatized with a chiral auxiliary. This study contributes to the understanding of the synthesis of cyclopropane derivatives, potentially including compounds similar to this compound (Vallgårda et al., 1994).
Biocatalytic Asymmetric Synthesis of Vinyl-ACCA : A study on the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester using Sphingomonas aquatilis demonstrates the potential of biocatalysis in synthesizing chiral intermediates for drug development, relevant to compounds like this compound (Zhu et al., 2018).
Properties
IUPAC Name |
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBKSZJAIBOED-YGPZHTELSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1C2=CC(=CC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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